Cas no 685534-72-9 (3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid)

3-(2-{(tert-Butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid is a versatile intermediate in organic synthesis, particularly valuable for its functionalized aromatic and α,β-unsaturated carboxylic acid moieties. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the 5-chloro substituent offers regioselective reactivity for further derivatization. The conjugated prop-2-enoic acid group enables participation in Michael additions or cyclization reactions, making it useful in constructing heterocycles or bioactive compounds. Its well-defined structure ensures reproducibility in pharmaceutical and agrochemical research. The compound’s balanced reactivity and protective group compatibility make it a practical choice for multistep synthesis, particularly in peptidomimetics or small-molecule drug development.
3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid structure
685534-72-9 structure
Product Name:3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid
CAS No:685534-72-9
MF:C14H16ClNO4
MW:297.734143257141
CID:6057150
PubChem ID:58683732
Update Time:2025-06-13

3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-[5-chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, (2E)-
    • 3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid
    • (E)-3-(2-tert-Butyloxycarbonylamino-5chlorophenyl)-acrylic acid
    • XAAVZHPUYQMHBO-QPJJXVBHSA-N
    • 685534-72-9
    • EN300-1876361
    • SCHEMBL3168219
    • 3-(2-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)prop-2-enoic acid
    • (E)-3-(2-tert-Butyloxycarbonylamino-5-chlorophenyl)-acrylic acid
    • SCHEMBL3168231
    • Inchi: 1S/C14H16ClNO4/c1-14(2,3)20-13(19)16-11-6-5-10(15)8-9(11)4-7-12(17)18/h4-8H,1-3H3,(H,16,19)(H,17,18)/b7-4+
    • InChI Key: XAAVZHPUYQMHBO-QPJJXVBHSA-N
    • SMILES: C(O)(=O)/C=C/C1=CC(Cl)=CC=C1NC(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 297.0767857g/mol
  • Monoisotopic Mass: 297.0767857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.317±0.06 g/cm3(Predicted)
  • Boiling Point: 402.2±45.0 °C(Predicted)
  • pka: 4.29±0.10(Predicted)

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3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid Related Literature

Additional information on 3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid

3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid (CAS No. 685534-72-9): A Comprehensive Overview

3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid (CAS No. 685534-72-9) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This article aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.

Chemical Structure and Properties

3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group and a chlorine atom on the phenyl ring. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions, ensuring the integrity of the final product. The presence of the chlorine atom imparts additional reactivity and selectivity to the molecule, making it an attractive candidate for various chemical transformations.

The compound has a molecular formula of C16H17ClNO3 and a molecular weight of 300.76 g/mol. It is typically a white crystalline solid with a melting point ranging from 140°C to 145°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis Methods

The synthesis of 3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-amino-5-chlorobenzonitrile with tert-butyl dicarbonate to form the Boc-protected intermediate, followed by hydrolysis to the corresponding carboxylic acid. Another approach involves the condensation of 2-(tert-butoxycarbonylamino)-5-chlorobenzaldehyde with malonic acid in the presence of a base.

A more recent and efficient method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to directly form the desired cinnamic acid derivative. This method offers high yields and excellent regioselectivity, making it suitable for large-scale production.

Biological Activities

3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of its key properties is its ability to modulate various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases.

In vitro studies have shown that the compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Cancer research has also highlighted the potential of 3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the activation of caspase-dependent pathways and the inhibition of cell cycle progression.

In addition to its anti-inflammatory and anticancer properties, recent research has explored the neuroprotective effects of 3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid. Preclinical studies have shown that it can protect neurons from oxidative stress and prevent neurodegeneration in models of Alzheimer's disease and Parkinson's disease. These findings open up new avenues for its use in neurodegenerative disorders.

Recent Research Developments

The field of medicinal chemistry continues to advance rapidly, and recent research has shed new light on the potential applications of 3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid. One notable study published in the Journal of Medicinal Chemistry reported on a series of derivatives designed to enhance its biological activity while reducing toxicity. The researchers used structure-based drug design principles to identify key functional groups that could be modified to improve potency and selectivity.

Another study published in Bioorganic & Medicinal Chemistry Letters investigated the pharmacokinetic properties of 3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid. The results showed that it has favorable oral bioavailability and a long half-life, making it suitable for chronic administration. The study also highlighted the importance of optimizing dosing regimens to achieve optimal therapeutic effects while minimizing side effects.

In addition to these studies, ongoing clinical trials are evaluating the safety and efficacy of 3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid in various disease models. Preliminary results from phase I trials have shown promising outcomes, with patients experiencing significant improvements in symptoms without major adverse effects.

Conclusion

3-(2-{(tert-butoxy)carbonylamino}-5-chlorophenyl)prop-2-enoic acid (CAS No. 685534-72-9) is a multifaceted compound with a wide range of potential applications in medicine and chemistry. Its unique chemical structure confers valuable properties such as anti-inflammatory, anticancer, and neuroprotective activities. Recent research developments have further expanded our understanding of its biological mechanisms and therapeutic potential.

Ongoing studies continue to explore new derivatives and formulations to enhance its efficacy and safety profile. As research progresses, it is likely that this compound will play an increasingly important role in the development of novel therapies for various diseases.

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